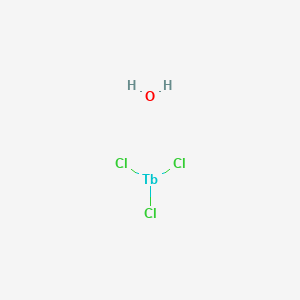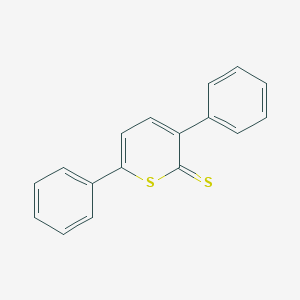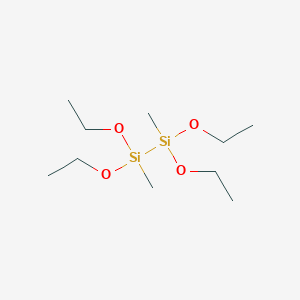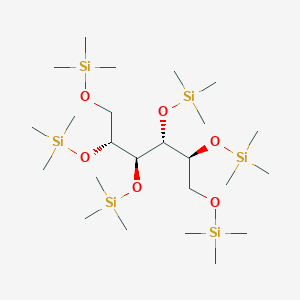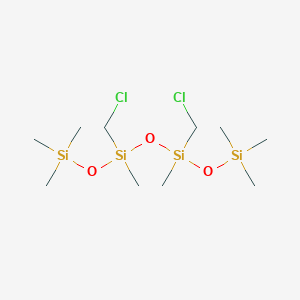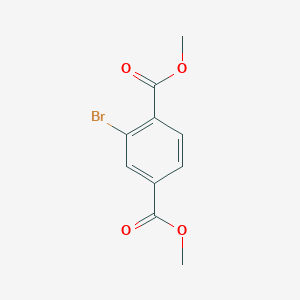
2-溴对苯二甲酸二甲酯
描述
Synthesis Analysis
The synthesis of brominated aromatic compounds is a topic of interest in several studies. For instance, the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate involves the reaction of triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in dichloromethane . Although this is not the synthesis of dimethyl 2-bromoterephthalate, the methodology could potentially be adapted for its synthesis, considering the similarities in the bromination of aromatic compounds.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex and is often characterized using various spectroscopic techniques. For example, the structure of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides was elucidated using NMR spectroscopy, revealing a TBP structure with N atoms occupying axial sites . While this does not directly describe dimethyl 2-bromoterephthalate, it underscores the importance of NMR in determining the structure of similar brominated organic molecules.
Chemical Reactions Analysis
The reactivity of brominated compounds can be quite diverse. The study of the third-order nonlinear optical properties of a bromo[tri-α-(2,4-dimethyl-3-pentyloxy)subphthalocyanine]boron complex indicates that brominated compounds can exhibit significant nonlinear optical effects, which are important in the development of optical materials . This suggests that dimethyl 2-bromoterephthalate could also potentially exhibit interesting chemical reactivity, although specific reactions were not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can vary widely. For example, the solubility of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in water and other polar solvents is reported, which is a critical property for their potential applications . The antioxidant and antibacterial activities of metallophthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents were also evaluated, indicating that these compounds can have significant biological activities . These studies highlight the importance of understanding the physical and chemical properties of brominated compounds, which would also be relevant for dimethyl 2-bromoterephthalate.
科学研究应用
有机合成和化学中间体
- 2-溴对苯二甲酸二甲酯是有机合成中的关键中间体。例如,它用于制备各种药物中间体,如 2-羟基-2,2-二(噻吩-2-基)乙酸甲酯,该中间体在药物中具有潜在应用 (Min,2015)。
- 它在合成 2-溴-6-甲氧基萘中也起着至关重要的作用,2-溴-6-甲氧基萘是生产非甾体抗炎药的关键中间体 (Xu 和 He,2010)。
聚合物化学和材料科学
- 在材料科学领域,2-溴对苯二甲酸二甲酯用于共轭聚合物的合成。这些聚合物在基于硅的锂离子电池中得到应用,在比容量和稳定性方面表现出显着改善 (Yao 等人,2017)。
- 该化合物还用于制备 6-溴-2H-色满-2,3-二羧酸二甲酯,该化合物在抗癌药物中使用的色满衍生物的合成中起作用 (Asheri 等人,2016)。
环境科学和毒理学
- 邻苯二甲酸二甲酯(一种相关化合物)与胰蛋白酶相互作用的研究提供了邻苯二甲酸酯增塑剂的毒理学效应的见解,这是环境科学中一个日益关注的领域 (Wang、Zhang 和 Wang,2015)。
药物化学
- 在药物化学中,2-溴对苯二甲酸二甲酯是制造各种药理活性物质的构建模块。它用于合成天然产物衍生的化疗剂 (Lee,2010)。
聚合过程
- 该化合物用于原子转移自由基聚合工艺,展示了其在聚合物化学中的多功能性 (Zhu 和 Yan,2000)。
水处理和环境降解
- 关于邻苯二甲酸酯(包括邻苯二甲酸二甲酯)在水处理系统中的处理的研究非常重要,特别是在了解降解机制和环境影响方面 (Kabdaşlı 等人,2009)。
生物降解研究
- 对邻苯二甲酸二甲酯酯生物降解的研究,包括对能够降解红树林沉积物中这些化合物的真菌物种的研究,为环境修复策略提供了宝贵的见解 (Luo 等人,2009)。
属性
IUPAC Name |
dimethyl 2-bromobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMPFOPENBVFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171905 | |
| Record name | Dimethyl 2-bromoterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18643-86-2 | |
| Record name | 1,4-Dimethyl 2-bromo-1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18643-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 2-bromoterephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018643862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2-bromoterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2-bromoterephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

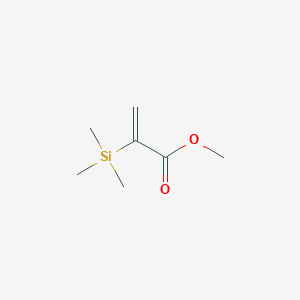
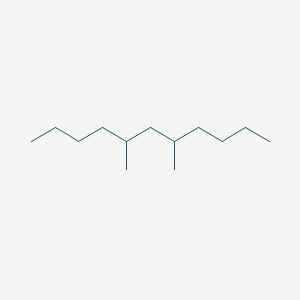
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)
